Hydrolapachol

Description

Properties

CAS No. |

3343-38-2 |

|---|---|

Molecular Formula |

C15H16O3 |

Molecular Weight |

244.28 g/mol |

IUPAC Name |

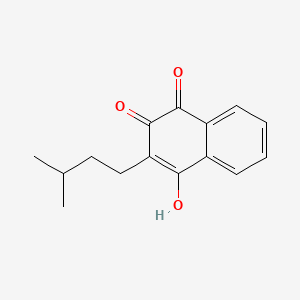

4-hydroxy-3-(3-methylbutyl)naphthalene-1,2-dione |

InChI |

InChI=1S/C15H16O3/c1-9(2)7-8-12-13(16)10-5-3-4-6-11(10)14(17)15(12)18/h3-6,9,16H,7-8H2,1-2H3 |

InChI Key |

CBIBTBSDPZSTOE-UHFFFAOYSA-N |

SMILES |

CC(C)CCC1=C(C2=CC=CC=C2C(=O)C1=O)O |

Canonical SMILES |

CC(C)CCC1=C(C2=CC=CC=C2C(=O)C1=O)O |

Appearance |

Solid powder |

Other CAS No. |

3343-38-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SmDHODH-IN-17; SmDHODH IN 17; SmDHODHIN17 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Properties

Hydrolapachol has been studied for its anticancer effects, particularly in the treatment of breast cancer. Research indicates that complexes formed with this compound and ruthenium (II) diphosphine have shown promising results against cancer cell lines. These complexes demonstrate enhanced cytotoxicity compared to this compound alone, suggesting that modifications to the compound can improve its therapeutic efficacy .

Case Study: Breast Cancer Treatment

- Study Reference : Oliveira et al. (2023)

- Findings : The this compound-ruthenium complex exhibited significant cytotoxicity against MCF-7 breast cancer cells, indicating a potential pathway for developing new anticancer therapies.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Studies have shown that derivatives of this compound exhibit activity against bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Evaluation

- Study Reference : Research on naphthoquinone derivatives

- Findings : The study reported that this compound derivatives displayed substantial antibacterial activity against specific strains like Staphylococcus aureus and antifungal effects against Candida albicans.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various studies. It has been suggested that the compound can inhibit inflammatory pathways, which may be beneficial in treating inflammatory diseases.

Case Study: Inflammatory Response Modulation

- Study Reference : Laboratory investigations

- Findings : this compound was found to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical methods, including modifications of lapachol. The structure-activity relationship (SAR) has been explored to enhance its biological activities.

Synthesis Techniques

- Methodologies : Multi-component reactions and green synthetic approaches have been employed to synthesize this compound and its derivatives.

- Outcome : Enhanced yields and purity of this compound derivatives have been achieved through these methods, facilitating further research into their applications.

Formulation Development

This compound has been incorporated into various formulations aimed at improving drug delivery systems. Its properties allow it to be used in designing hydrogels and nanocarriers for targeted therapy.

Case Study: Hydrogel Formulations

- Study Reference : Recent formulation studies

- Findings : Hydrogels containing this compound showed improved release profiles and bioavailability, making them suitable for topical applications in wound healing and skin treatments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydrolapachol belongs to the 2-hydroxy-1,4-naphthoquinone class, which includes structurally and functionally related compounds such as lapachol, atovaquone, lapinone, and menoctone. Below is a detailed comparison:

Structural and Functional Analogues

Structure-Activity Relationships (SAR)

Alkyl Chain Length :

Hydroxyl Position :

Research Findings and Data Tables

Table 1: Comparative Antimalarial Activity

| Compound | IC₅₀ (nM) vs. P. falciparum | Cytotoxicity (HEK 293T) | Mitochondrial ΔΨ Disruption (IC₅₀) |

|---|---|---|---|

| This compound (N3) | 443 | >16 μM | 16 μM |

| Atovaquone | 0.1–1 | >50 μM | 2 nM |

| Lapachol | >10,000 | Toxic at 10 μM | N/A |

Table 2: Impact of Alkyl Chain Length on Activity

| Chain Length | Antimalarial IC₅₀ (nM) | Toxicity (Cell Viability %) |

|---|---|---|

| C₃ | >1,000 | 95% |

| C₉ | 443 | 98% |

| C₁₁ | 850 | 85% |

Preparation Methods

Limitations of Natural Extraction

Despite its feasibility, natural extraction faces challenges, including low yields, seasonal variability in plant metabolite content, and the necessity for multi-step purification. Furthermore, the direct isolation of this compound from plant matrices is rare, necessitating synthetic derivatization of lapachol or other intermediates. These limitations have driven the development of synthetic routes to ensure scalable and reproducible production.

Chemical Synthesis of this compound

Base-Catalyzed Michael Addition of β-Lapachone

A widely cited method involves the base-catalyzed Michael addition of β-lapachone, a derivative of lapachol. In this approach, β-lapachone undergoes nucleophilic attack in the presence of sodium hydroxide (5% m/v) under heating (85–120°C), followed by neutralization with hydrochloric acid to yield hydroxy-hydrolapachol. This method, adapted from Petit & Houghton, achieves a 64.7% yield after recrystallization and drying. The reaction mechanism proceeds via the formation of a quinone methide intermediate, which is subsequently hydrated to produce the hydroxylated product.

Reductive Acetylation and Grignard Reaction

An alternative synthesis route, described by Fieser and Brodie, employs reductive acetylation followed by Grignard reagent treatment. Starting with 2-hydroxy-1,4-naphthoquinone, succinyl peroxide is used to introduce a carboxyethyl group, forming intermediate ethyl esters. Reductive acetylation with acetic anhydride and sodium borohydride yields a triacetate, which reacts with methylmagnesium iodide to form a tertiary alcohol. Oxidation of this intermediate with iodine in xylene, followed by saponification, produces this compound with an overall yield of 40–50%. This method highlights the versatility of quinone chemistry in constructing complex substituents.

Condensation Reactions with Aldehydes

Early synthetic efforts explored the condensation of aldehydes with 2-hydroxy-1,4-naphthoquinone. For instance, isovaleraldehyde reacts with the quinone nucleus under acidic conditions to form this compound analogs. While this approach is less efficient (yields <30%), it demonstrates the potential for structural diversification by varying aldehyde substrates. Recent advancements have utilized cyclic diacyl peroxides, such as malonoyl peroxide, to facilitate C–O coupling reactions, improving regioselectivity and reducing side products.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

This compound’s structure is confirmed via ¹H and ¹³C NMR spectroscopy. Key signals include a singlet at δ 1.61 ppm (3H) and δ 1.71 ppm (3H) for the methyl groups of the prenyl side chain, and a doublet at δ 3.23 ppm (2H) for the methylene protons adjacent to the quinone ring. Carbon shifts at δ 180–185 ppm confirm the presence of quinone carbonyl groups, while oxygenated carbons resonate at δ 70–80 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups through characteristic absorptions:

- O–H stretching vibrations at 3200–3400 cm⁻¹

- C=O stretches at 1660–1680 cm⁻¹

- C–O–C ether linkages at 1100–1250 cm⁻¹

These spectral features enable rapid differentiation of this compound from lapachol and β-lapachone.

Comparative Analysis of Preparation Methods

The table below synthesizes data from key studies to evaluate the efficiency, scalability, and practicality of each method:

Q & A

Q. What are the established methods for synthesizing hydrolapachol, and what factors influence its yield?

this compound (5) is synthesized via sodium-ammonia reductions of DEaLN (3), with alcohol donors (e.g., methanol, ethanol, γ-butyl alcohol) acting as proton sources. The choice of alcohol donor significantly impacts product ratios: methanol yields ~30% this compound, ethanol ~33%, and γ-butyl alcohol ~43% . Key steps include protonation of intermediate anion radicals and hydrogenolysis of naphthoquinones. Yield optimization requires careful control of reaction conditions (e.g., donor acidity, stoichiometry) .

Q. How can researchers identify this compound and distinguish it from structural analogs like lapachol (1)?

Nuclear magnetic resonance (NMR) analysis is critical for differentiation. For example:

- Lapachol (1) : Characteristic signals at δ 7.5–8.0 ppm (aromatic protons).

- This compound (5) : Distinctive shifts at δ 5.0–5.5 ppm (hydroxy group) and δ 1.2–1.5 ppm (methyl substituents). Spectrophotometric methods (absorbance at 275 nm and 485 nm) further quantify mixtures of 1 and 5 with ±3% accuracy .

Q. What experimental variables influence the product distribution of this compound versus lapachol in reduction reactions?

Product ratios are modulated by:

- Alcohol donor acidity : Less acidic donors (e.g., γ-butyl alcohol) favor this compound formation (40:60 lapachol:this compound ratio) .

- Reaction time and temperature : Prolonged reduction increases overreduction byproducts like β-lapachone (10) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory product ratios in sodium-ammonia-ethanol reductions of DEaLN (3)?

Discrepancies arise from competing pathways:

- Pathway A : Protonation of trianion radical intermediates (e.g., 7 → 12a) favors lapachol (1).

- Pathway B : Three-electron reduction (7 → 13) promotes this compound (5) . Ethanol’s moderate acidity biases reactions toward Pathway A, yielding higher lapachol content (67:33 ratio) , whereas γ-butyl alcohol shifts equilibrium toward Pathway B .

Q. How can researchers reconcile conflicting data on this compound yields between spectrophotometric and NMR analyses?

Spectrophotometric methods may overestimate this compound due to interference from cyclization byproducts (e.g., 7-hydroxythis compound (11)). In γ-butyl alcohol reactions, NMR reveals a third component (11, ~28%) not accounted for in spectrophotometry, leading to discrepancies in reported ratios (43% vs. 40:60) .

Q. What strategies optimize reaction conditions for maximizing this compound yield while minimizing side products?

- Donor selection : Use γ-butyl alcohol for higher this compound content (60% in acidic fraction) .

- Stoichiometry : Limit sodium amide to prevent overreduction to α-lapachone (9) .

- Workup protocols : Alkaline extraction and charcoal filtration reduce impurities .

Methodological Guidance

- Data interpretation : Use combined NMR and spectrophotometric analyses to validate product ratios .

- Reaction monitoring : Track intermediate anion radicals via ESR spectroscopy to elucidate mechanistic pathways .

- Reproducibility : Document alcohol donor purity, reaction times, and filtration steps to align with NIH reporting guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.